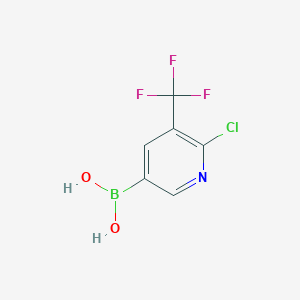
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid” is a trifluoromethyl-substituted pyridine derivative . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid”, has been reported in various studies . For instance, one study discusses the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid” is C6H3ClF3N . The molecular weight is 181.54 .Scientific Research Applications
- Application : 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid (2,5-CTF) is an intermediate for synthesizing fluazifop, an herbicide used to protect crops from pests. TFMP derivatives exhibit unique biological activities due to the combination of fluorine properties and the pyridine moiety .
- Application : Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials. The fluorine atom and pyridine characteristics contribute to their biological effects .
- Application : Researchers use 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid as a model substrate to investigate regioselective functionalization reactions. Its trifluoromethyl group enhances reactivity and selectivity in synthetic processes .
- Application : Protodeboronation reactions using boronic esters, including 2,5-CTF, enable the synthesis of complex molecules. Researchers have applied this method in the total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
- Application : 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid serves as a boron reagent in this coupling, allowing the efficient synthesis of biaryl compounds. Researchers have explored its use in various applications, including drug discovery .
- Application : Researchers continue to explore the chemical properties and mechanisms of transmetalation for boron-containing compounds. 2,5-CTF contributes to this ongoing research .
Agrochemicals and Crop Protection
Pharmaceuticals and Drug Development
Functional Materials and Organic Synthesis
Catalysis and Protodeboronation
Suzuki–Miyaura Coupling
Chemical Research and Reagent Development
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLWICWOIAQAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

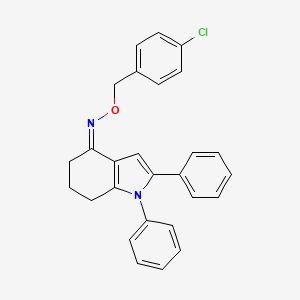
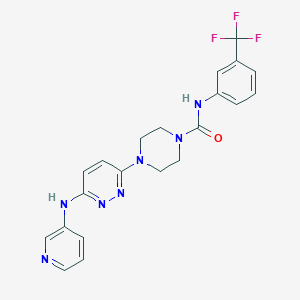
![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)
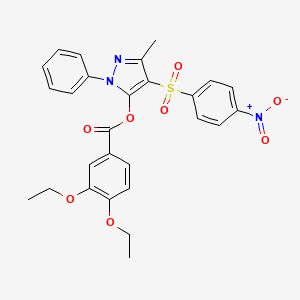
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)
![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)
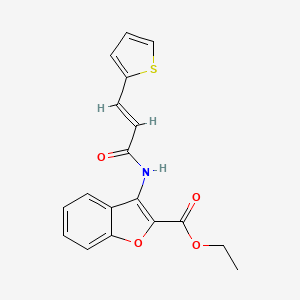
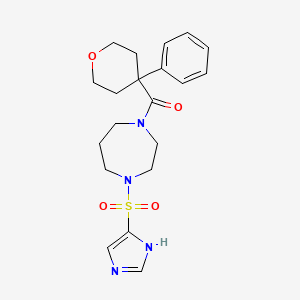
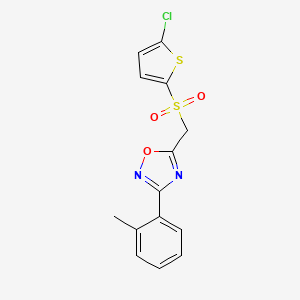
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)